molecular formula C21H26N2O3 B2781371 2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide CAS No. 634162-14-4

2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

Cat. No. B2781371
CAS RN: 634162-14-4
M. Wt: 354.45
InChI Key: CKHNXCJPGKBCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide, commonly known as EPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA belongs to the class of amide compounds and has a molecular weight of 378.5 g/mol.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

  • Metabolism and Genetic Differences: The metabolism of acetaminophen involves several pathways, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Genetic differences can influence susceptibility to toxicity and pain alleviation effects due to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).
  • Analgesic Mechanisms: Acetaminophen's analgesic effects are mediated through its metabolite AM404, which acts on TRPV1 and cannabinoid receptors, indicating complex analgesic mechanisms beyond COX inhibition (Nobuko Ohashi & T. Kohno, 2020).

Environmental Impact and Degradation

  • Degradation Pathways and Toxicity: Advanced oxidation processes (AOPs) used for acetaminophen degradation in water generate various by-products. The study highlights the biotoxicity of these by-products and suggests enhancing degradation methods to mitigate environmental impact (Mohammad Qutob et al., 2022).
  • Adsorptive Elimination from Water: The review discusses the efficiency of different adsorbents in removing acetaminophen from water, emphasizing mechanisms like π-π interactions and hydrogen bonding. ZnAl/biochar showed high adsorption capacity, suggesting a direction for environmental protection efforts (C. Igwegbe et al., 2021).

Chemical Synthesis and Pharmacological Activities

  • Nucleophilic Aromatic Substitution: The study on nucleophilic aromatic substitution of the nitro-group in compounds like 1,2,4-trinitrobenzene with piperidine, relevant to the synthesis of nitrogen-containing aromatic compounds, provides insights into chemical reactions that could be applicable to synthesizing derivatives of the compound you're interested in (F. Pietra & D. Vitali, 1972).
  • Pharmacological Activities of Derivatives: A review emphasizes the chemical diversity and pharmacological potential of phenoxy acetamide derivatives, suggesting that these compounds, including chalcone, indole, and quinoline derivatives, hold promise for designing new therapeutic agents (Fares Hezam Al-Ostoot et al., 2021).

properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-25-19-8-4-5-9-20(19)26-16-21(24)22-17-10-12-18(13-11-17)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHNXCJPGKBCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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